molecular formula C12H8FNO B3296419 2-Fluoro-4-(pyridin-4-yl)benzaldehyde CAS No. 893637-82-6

2-Fluoro-4-(pyridin-4-yl)benzaldehyde

Cat. No.: B3296419
CAS No.: 893637-82-6
M. Wt: 201.2 g/mol
InChI Key: AHNWVWNDUXUVIY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the 2-position and a pyridin-4-yl group at the 4-position of the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine atom and the pyridin-4-yl group onto the benzaldehyde ring. One common method involves the reaction of 2-fluorobenzaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(pyridin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It serves as an intermediate in the production of various fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzaldehyde
  • 2-Fluoro-4-(pyridin-3-yl)benzaldehyde
  • 2-Fluoro-4-(pyridin-2-yl)benzaldehyde

Uniqueness

2-Fluoro-4-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the pyridin-4-yl group, which confer distinct chemical and biological properties. Compared to 4-Fluorobenzaldehyde, the presence of the pyridin-4-yl group enhances its potential for forming hydrogen bonds and other interactions in biological systems. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-fluoro-4-pyridin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-7-10(1-2-11(12)8-15)9-3-5-14-6-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNWVWNDUXUVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893637-82-6
Record name 2-fluoro-4-(pyridin-4-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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